1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride
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Overview
Description
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride is a synthetic organic compound It is characterized by the presence of a carboxyphenyl group attached to a methyl group, along with a trimethylated indolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride typically involves the following steps:
Formation of the Indolium Core: The indolium core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone or aldehyde.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the indolium core reacts with a carboxyphenyl chloride in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the indolium core to introduce the trimethyl groups, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indolium derivatives.
Substitution: Various substituted indolium compounds depending on the nucleophile used.
Scientific Research Applications
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors.
Mechanism of Action
The mechanism of action of 1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride involves its interaction with molecular targets and pathways:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells.
Fluorescent Probes: The compound’s fluorescence properties allow it to be used in imaging applications, where it binds to specific biomolecules and emits light upon excitation.
Comparison with Similar Compounds
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride can be compared with similar compounds such as:
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Both compounds have carboxyphenyl groups, but TCPP has a porphyrin core, making it suitable for different applications like catalysis and sensing.
Meso-tetra(4-carboxyphenyl)porphyrin (TCPP): Similar to TCPP, this compound has a porphyrin core and is used in photodynamic therapy and as a photosensitizer.
The uniqueness of this compound lies in its indolium core, which imparts distinct photophysical properties and reactivity compared to porphyrin-based compounds.
Properties
CAS No. |
874194-58-8 |
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Molecular Formula |
C19H20ClNO2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-[(2,3,3-trimethylindol-1-ium-1-yl)methyl]benzoic acid;chloride |
InChI |
InChI=1S/C19H19NO2.ClH/c1-13-19(2,3)16-6-4-5-7-17(16)20(13)12-14-8-10-15(11-9-14)18(21)22;/h4-11H,12H2,1-3H3;1H |
InChI Key |
NSYRGACRGFRWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CC3=CC=C(C=C3)C(=O)O.[Cl-] |
Origin of Product |
United States |
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